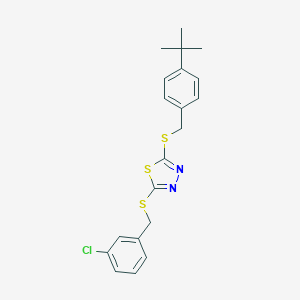![molecular formula C19H29N3O3 B186906 ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 88461-90-9](/img/structure/B186906.png)
ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate, also known as EDMI, is a fluorescent dye that is widely used in scientific research for labeling biomolecules and imaging cells. EDMI is a derivative of the popular fluorescent dye, 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)), and possesses similar properties that make it an attractive tool for biological studies.
Wirkmechanismus
The mechanism of action of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves its ability to interact with biomolecules and to undergo fluorescence resonance energy transfer (FRET) with nearby fluorophores. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is excited by light at a wavelength of 488 nm and emits fluorescence at a wavelength of 670 nm. The fluorescence emission of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is sensitive to changes in its microenvironment, such as pH, temperature, and ionic strength, which makes it a useful tool for monitoring biological processes.
Biochemische Und Physiologische Effekte
Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a relatively non-toxic fluorescent dye that has minimal effects on the biochemical and physiological properties of cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has been shown to have minimal effects on cell viability, proliferation, and differentiation, and its fluorescence properties are stable over a wide range of pH and temperature conditions. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also been shown to be compatible with a variety of imaging techniques, including confocal microscopy, fluorescence lifetime imaging microscopy (FLIM), and fluorescence correlation spectroscopy (FCS).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in lab experiments include its high sensitivity, selectivity, and stability, as well as its compatibility with a variety of imaging techniques. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is also relatively easy to synthesize and purify, which makes it a cost-effective tool for labeling biomolecules. However, the limitations of using ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate include its relatively low quantum yield, which may limit its detection sensitivity in some applications, as well as its potential for photobleaching and phototoxicity under certain imaging conditions.
Zukünftige Richtungen
There are several future directions for the use of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in scientific research, including the development of new ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate derivatives with improved fluorescence properties and the application of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in new imaging techniques. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also shown promise as a tool for studying protein-protein interactions and for monitoring the activity of enzymes in living cells. Further research is needed to fully understand the potential of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in these applications and to optimize its performance in various experimental settings.
Synthesemethoden
The synthesis of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate involves several steps, starting from the reaction of 1H-indole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding imine. The imine is then reacted with ethyl 4,6-dichloro-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate to form the desired ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate product. The synthesis of ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is a multistep process that requires careful handling of reagents and purification of intermediates.
Wissenschaftliche Forschungsanwendungen
Ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate is widely used in scientific research as a fluorescent probe for labeling biomolecules and imaging cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has been used to label proteins, lipids, and nucleic acids, and its fluorescence properties have been exploited to study the localization, trafficking, and dynamics of these molecules in living cells. ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate has also been used to study the interactions between biomolecules and to monitor enzymatic activities.
Eigenschaften
CAS-Nummer |
88461-90-9 |
|---|---|
Produktname |
ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate |
Molekularformel |
C19H29N3O3 |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
ethyl 4,6-bis[(dimethylamino)methyl]-5-hydroxy-1,2-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C19H29N3O3/c1-8-25-19(24)16-12(2)22(7)15-9-13(10-20(3)4)18(23)14(17(15)16)11-21(5)6/h9,23H,8,10-11H2,1-7H3 |
InChI-Schlüssel |
VYZXMUOOBVQICC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C)C |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C(=C2)CN(C)C)O)CN(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B186823.png)
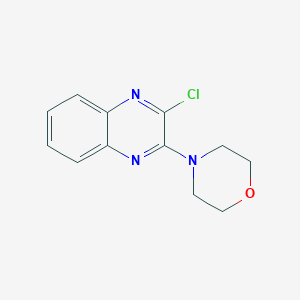
![1-(3,4-Dichloro-phenyl)-3-(5-methyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B186825.png)

![2-[(E)-1,2,4-triazol-4-yliminomethyl]benzoic acid](/img/structure/B186827.png)
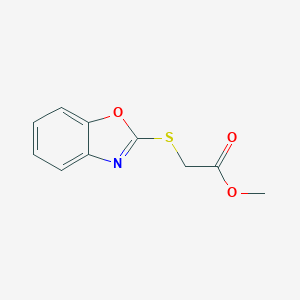
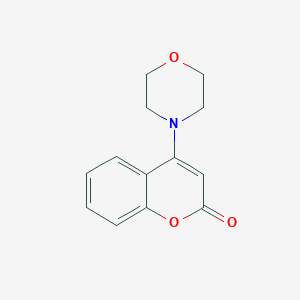
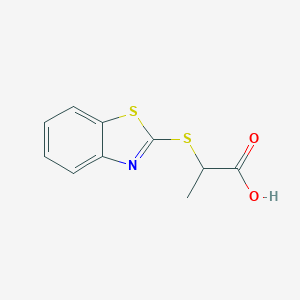
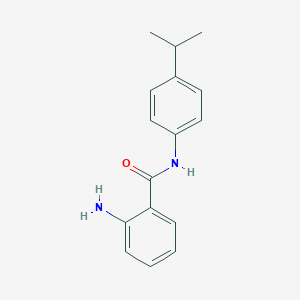
![N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B186837.png)

